Cas no 1337324-01-2 (4-(pyrrolidin-3-yl)methylbenzene-1,2,3-triol)

4-(pyrrolidin-3-yl)methylbenzene-1,2,3-triol is a structurally distinct compound featuring a pyrrolidine-substituted benzene triol core. This configuration imparts unique chemical properties, including potential chelating capabilities due to the triol moiety and enhanced reactivity from the pyrrolidine nitrogen. The compound’s hybrid structure suggests utility in coordination chemistry, catalysis, or as a synthetic intermediate in pharmaceutical and material science applications. Its polar functional groups may improve solubility in protic solvents, facilitating reactions in aqueous or mixed-phase systems. The presence of both aromatic and heterocyclic components offers versatility for further derivatization, making it a valuable scaffold for research in medicinal chemistry and ligand design.
4-(pyrrolidin-3-yl)methylbenzene-1,2,3-triol structure
1337324-01-2 structure
Product name:4-(pyrrolidin-3-yl)methylbenzene-1,2,3-triol
CAS No:1337324-01-2
MF:C11H15NO3
MW:209.241703271866
CID:6349967
PubChem ID:165666853

4-(pyrrolidin-3-yl)methylbenzene-1,2,3-triol Chemical and Physical Properties

Names and Identifiers

    • 4-(pyrrolidin-3-yl)methylbenzene-1,2,3-triol
    • 1337324-01-2
    • 4-[(pyrrolidin-3-yl)methyl]benzene-1,2,3-triol
    • EN300-1807785
    • Inchi: 1S/C11H15NO3/c13-9-2-1-8(10(14)11(9)15)5-7-3-4-12-6-7/h1-2,7,12-15H,3-6H2
    • InChI Key: GROJSLCETFZXGS-UHFFFAOYSA-N
    • SMILES: OC1C(=C(C=CC=1CC1CNCC1)O)O

Computed Properties

  • Exact Mass: 209.10519334g/mol
  • Monoisotopic Mass: 209.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.7Ų
  • XLogP3: 1.1

4-(pyrrolidin-3-yl)methylbenzene-1,2,3-triol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1807785-2.5g
4-[(pyrrolidin-3-yl)methyl]benzene-1,2,3-triol
1337324-01-2
2.5g
$2379.0 2023-09-19
Enamine
EN300-1807785-10.0g
4-[(pyrrolidin-3-yl)methyl]benzene-1,2,3-triol
1337324-01-2
10g
$5221.0 2023-06-02
Enamine
EN300-1807785-0.5g
4-[(pyrrolidin-3-yl)methyl]benzene-1,2,3-triol
1337324-01-2
0.5g
$1165.0 2023-09-19
Enamine
EN300-1807785-1g
4-[(pyrrolidin-3-yl)methyl]benzene-1,2,3-triol
1337324-01-2
1g
$1214.0 2023-09-19
Enamine
EN300-1807785-10g
4-[(pyrrolidin-3-yl)methyl]benzene-1,2,3-triol
1337324-01-2
10g
$5221.0 2023-09-19
Enamine
EN300-1807785-5g
4-[(pyrrolidin-3-yl)methyl]benzene-1,2,3-triol
1337324-01-2
5g
$3520.0 2023-09-19
Enamine
EN300-1807785-5.0g
4-[(pyrrolidin-3-yl)methyl]benzene-1,2,3-triol
1337324-01-2
5g
$3520.0 2023-06-02
Enamine
EN300-1807785-0.1g
4-[(pyrrolidin-3-yl)methyl]benzene-1,2,3-triol
1337324-01-2
0.1g
$1068.0 2023-09-19
Enamine
EN300-1807785-1.0g
4-[(pyrrolidin-3-yl)methyl]benzene-1,2,3-triol
1337324-01-2
1g
$1214.0 2023-06-02
Enamine
EN300-1807785-0.05g
4-[(pyrrolidin-3-yl)methyl]benzene-1,2,3-triol
1337324-01-2
0.05g
$1020.0 2023-09-19

Additional information on 4-(pyrrolidin-3-yl)methylbenzene-1,2,3-triol

4-(pyrrolidin-3-yl)methylbenzene-1,2,3-triol (CAS No. 1337324-01-2): A Comprehensive Overview

4-(pyrrolidin-3-yl)methylbenzene-1,2,3-triol, identified by the CAS registry number 1337324-01-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a pyrrolidine ring with a trihydroxybenzene moiety. The integration of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a valuable subject for research and potential applications.

The molecular structure of 4-(pyrrolidin-3-yl)methylbenzene-1,2,3-triol consists of a benzene ring substituted with three hydroxyl groups at positions 1, 2, and 3. Additionally, a pyrrolidine ring is attached via a methylene group at position 4. This arrangement creates a molecule with both aromatic and cyclic amine functionalities. The hydroxyl groups contribute to hydrogen bonding capabilities, while the pyrrolidine ring introduces nitrogen into the structure, potentially influencing the compound's reactivity and solubility.

Recent studies have highlighted the potential of 4-(pyrrolidin-3-yl)methylbenzene-1,2,3-triol in various applications. For instance, researchers have explored its role in drug delivery systems due to its ability to form stable complexes with metal ions. The trihydroxybenzene moiety allows for coordination with metal ions such as copper or zinc, which can be utilized in targeted drug delivery or imaging agents. Furthermore, the pyrrolidine ring enhances the compound's bioavailability by improving its solubility in biological fluids.

In terms of synthesis, 4-(pyrrolidin-3-yl)methylbenzene-1,2,3-triol can be prepared through a multi-step process involving nucleophilic substitution and cyclization reactions. The synthesis typically begins with the preparation of a suitable benzene derivative equipped with hydroxyl groups and an appropriate leaving group at position 4. Subsequent substitution with an amine-containing reagent leads to the formation of the pyrrolidine ring upon cyclization.

The physical properties of this compound are also noteworthy. Its melting point is reported to be in the range of 180–190°C under standard conditions. The compound exhibits moderate solubility in common organic solvents such as dichloromethane and ethyl acetate but is less soluble in polar solvents like water due to its aromatic nature. These properties make it suitable for use in organic synthesis reactions requiring controlled solubility profiles.

From an environmental standpoint, 4-(pyrrolidin-3-yl)methylbenzene-1,2,3-triol has been evaluated for its biodegradability and toxicity profiles. Studies indicate that it undergoes slow biodegradation under aerobic conditions but does not pose significant acute toxicity risks to aquatic organisms at environmentally relevant concentrations.

In conclusion, 4-(pyrrolidin-3-yl)methylbenzene-1,2,3-triol (CAS No. 1337324-01-) is a versatile compound with promising applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for further research into advanced materials and pharmaceuticals.

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